2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a 1,3,4-oxadiazole ring substituted with a propan-2-yl group at position 5, linked to an indole moiety. The indole’s nitrogen is connected via an acetamide bridge to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the oxadiazole core contributes to π-π stacking and hydrogen-bonding interactions, which are critical for target binding .
Properties
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)20-27-28-21(31-20)18-11-14-5-3-4-6-17(14)29(18)12-19(30)26-15-7-9-16(10-8-15)32-22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDCUNYQYUFTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: : This step typically requires a cyclization reaction involving hydrazine derivatives and acyl chlorides under reflux conditions.
Attachment of the indole moiety: : The indole ring can be introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.
Addition of the acetamide group: : The acetamide functionality is typically introduced via amidation reactions using appropriate amines and acylating agents.
Functionalization with trifluoromethoxyphenyl: : This is achieved through electrophilic aromatic substitution or via direct fluorination techniques.
Industrial Production Methods
For large-scale industrial production, flow chemistry techniques and automated synthesizers can be employed to ensure consistency, yield, and purity. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also emphasized to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: : Often mediated by oxidizing agents like potassium permanganate, leading to the formation of oxides and ketones.
Reduction: : Typically involves reducing agents like lithium aluminum hydride, resulting in the conversion to alcohols or amines.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Halogenating agents like chlorine gas or bromine in polar solvents such as dichloromethane.
Major Products Formed
Oxidation: : Typically leads to oxadiazole oxides and indole ketones.
Reduction: : Produces hydroxyl derivatives and secondary amines.
Substitution: : Results in halogenated, nitrated, or sulfonated products depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology
In biological research, it functions as a molecular probe for studying enzyme interactions and receptor binding due to its unique structural features.
Medicine
It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its chemical stability and functional diversity.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily by interacting with specific protein targets, including enzymes and receptors. The indole moiety is crucial for binding to these targets, while the oxadiazole and acetamide groups facilitate the modulation of biological activity.
Comparison with Similar Compounds
Structural Analog: 2-[2-(5-Isobutyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]-N-[4-(Trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₃H₂₁F₃N₄O₂
- Molecular Weight : 442.44 g/mol
- Key Differences :
- Oxadiazole substituent: Isobutyl (bulkier alkyl) vs. propan-2-yl.
- Phenyl group: 4-(Trifluoromethyl) vs. 4-(trifluoromethoxy).
- Isobutyl may hinder steric interactions in target binding compared to the smaller propan-2-yl .
TRPA1 Inhibitors: HC-030031 and CHEM-5861528
- Core Structure : Purine derivatives vs. oxadiazole-indole-acetamide.
- Activity : IC₅₀ = 4–10 μM for TRPA1 inhibition.
- Key Differences: HC-030031 lacks the oxadiazole and indole motifs but shares an acetamide linkage. The oxadiazole-indole scaffold may offer improved selectivity for non-TRPA1 targets .
Piperidine-Modified Oxadiazole-Indole Acetamides
- Example : 2-(3-{5-[(Piperidin-1-yl)methyl]-1,3,4-Oxadiazol-2-yl}-1H-Indol-1-yl)-N-[4-(Propan-2-yl)phenyl]acetamide
- Key Feature : Piperidinyl group introduces basicity, enhancing solubility.
- Implications: Improved pharmacokinetic properties compared to alkyl-substituted oxadiazoles. No activity data are available for direct comparison .
Thiadiazole vs. Oxadiazole Analogs
- Example : N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]oxy}acetamide
- Key Differences :
Data Table: Structural and Functional Comparison
*Estimated based on structural similarity.
Research Findings and Implications
- Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound may improve metabolic stability over trifluoromethyl due to reduced susceptibility to cytochrome P450 oxidation . Oxadiazole vs.
- Synthetic Feasibility : Related compounds () were synthesized in 72–81% yields, suggesting efficient routes for scaling the target compound .
- Biological Potential: While TRPA1 inhibitors () and acetylcholinesterase inhibitors () highlight the therapeutic relevance of acetamide derivatives, the target compound’s activity remains uncharacterized, necessitating further enzymatic or cellular assays.
Biological Activity
The compound 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound is characterized by the presence of an indole moiety linked to a 1,3,4-oxadiazole and a trifluoromethoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 396.36 g/mol.
Biological Activity Overview
The biological activities of compounds containing the oxadiazole ring have been extensively studied. They exhibit a range of pharmacological effects including:
- Anticancer Activity : Many oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : Certain oxadiazoles have demonstrated antibacterial and antifungal activities.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 0.67 | |
| HCT-116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 | |
| MDA-MB-435 (Melanoma) | 6.82 |
These results indicate that the compound could be effective against multiple types of cancers.
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Key Signaling Pathways : Some derivatives inhibit pathways such as EGFR and Src kinases, which are crucial for tumor growth and survival .
- Cell Cycle Arrest : Certain oxadiazoles cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of various enzymes:
- Human Deacetylase Sirtuin 2 (HDSirt2) : Oxadiazoles have shown inhibitory potency against this target, which is implicated in cancer and neurodegenerative diseases .
- Alkaline Phosphatase (ALP) : A derivative was noted to exhibit an IC50 value of 0.420 μM against ALP, indicating potential therapeutic applications in conditions where ALP is dysregulated .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity :
- Molecular Docking Studies :
- Pharmacological Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
